2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide
Description
The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide features a fused pyrido[2,3-e][1,2,4]thiadiazine core with a sulfone group (1,1-dioxido), a para-methylphenyl (p-tolyl) substituent at position 4, and an acetamide side chain linked to an ortho-methylphenyl (o-tolyl) group. The acetamide group may enhance hydrogen-bonding interactions, critical for molecular recognition in biological systems .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-16-9-11-18(12-10-16)26-15-25(30(28,29)20-8-5-13-23-22(20)26)14-21(27)24-19-7-4-3-6-17(19)2/h3-13H,14-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUZJSVBICXHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide is a member of the pyrido-thiadiazine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of the compound includes:
- Pyrido-thiadiazine core : This heterocyclic structure is known for its biological activity.
- Dioxido group : Enhances reactivity and potential interactions with biological targets.
- Substituents : The p-tolyl and o-tolyl groups are critical for modulating biological activity.
Pharmacological Potential
Research indicates that pyrido-thiadiazine derivatives exhibit a range of biological activities including:
- Antimicrobial : Some derivatives show significant antibacterial and antifungal properties.
- Anti-inflammatory : Inhibition of pro-inflammatory pathways has been observed.
- Anticancer : Selective inhibition of cancer cell proliferation through various mechanisms.
A study focusing on 1,2,4-thiadiazine 1,1-dioxide derivatives highlighted their pharmacological potential and the need for further exploration of their activities .
The mechanisms by which this compound exerts its effects may include:
- PI3Kδ Inhibition : Similar compounds have been shown to selectively inhibit the PI3Kδ isoform, which is crucial in cancer signaling pathways. This suggests that this compound may also possess similar inhibitory effects against PI3Kδ.
Anticancer Activity
A notable study evaluated the anticancer efficacy of related pyrido-thiadiazine derivatives. The findings indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells. The specific structural modifications in the compound enhance its selectivity towards cancerous cells.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | Similar thiadiazine core | Selective PI3Kδ inhibitor |
| Quinazolinone derivatives | Carbonyl instead of dioxido | Dual PI3Kδ/γ inhibitors |
| Indole derivatives | Indole moiety present | Varied activity against cancer |
This comparison highlights how structural variations can influence biological activity and selectivity.
Anti-inflammatory Effects
In a separate investigation into anti-inflammatory properties, compounds within this class demonstrated the ability to inhibit key inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Heterocyclic Systems
The pyrido[2,3-e][1,2,4]thiadiazine scaffold differentiates the target compound from related heterocycles:
- USP Torsemide Related Compound E (4-(3-Tolyl)-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide): Shares the thiadiazine-dioxide core but differs in pyridine fusion (positions [4,3-e] vs. [2,3-e]) and substituents (3-tolyl vs. p-tolyl) .
- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide : A benzothiazine derivative lacking pyridine fusion, which reduces aromaticity and alters electronic properties .
Table 1: Core Structural Features
Substituent Effects
- p-Tolyl vs. o-Tolyl : The para-methyl group on the thiadiazine ring enhances steric bulk and electron-donating capacity compared to the ortho-methyl in the acetamide side chain, which may influence crystal packing and receptor binding.
- Sulfone vs. Ketone : The sulfone group in the target compound increases polarity and hydrogen-bond acceptor capacity relative to ketone-containing analogues like USP Torsemide Compound E .
Hydrogen Bonding and Crystallography
- Graph Set Analysis : The acetamide group participates in N–H···O and C=O···H–N interactions, forming motifs like $ R_2^2(8) $ or $ C(4) $ chains, as observed in benzothiazine derivatives .
- Ring Puckering: The pyrido-thiadiazine ring adopts a nonplanar conformation due to puckering, quantified via Cremer-Pople parameters (e.g., amplitude $ q \approx 0.5 \, \text{Å} $, phase $ \phi \approx 30^\circ $) .
Pharmacological Implications
The acetamide side chain may improve solubility or target affinity compared to simpler thiadiazines .
Q & A
Basic: What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting from pyridothiadiazine precursors. Key steps include:
- Cyclization : Formation of the thiadiazine ring using sulfur-containing reagents under controlled temperatures (80–100°C) .
- Substitution : Introduction of the p-tolyl and o-tolyl groups via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
- Oxidation : Sulfur oxidation to sulfone groups using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
Optimization Strategies : - Catalysts : Palladium-based catalysts for coupling reactions to improve yield (e.g., Pd(PPh₃)₄) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency at elevated temperatures .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures ≥95% purity .
Basic: What analytical techniques are most reliable for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and sulfone group integration (e.g., sulfone protons at δ 3.5–4.0 ppm) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the pyrido-thiadiazine core and aryl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₄H₂₃N₃O₃S) .
- FT-IR Spectroscopy : Identifies sulfone (S=O) stretches at 1150–1300 cm⁻¹ and amide (C=O) at ~1650 cm⁻¹ .
Advanced: How can computational modeling guide the design of derivatives with enhanced biological activity?
Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs) by analyzing interactions with the sulfone and acetamide groups .
- QSAR Models : Correlate substituent electronic properties (Hammett σ values) with activity data to prioritize para-substituted aryl groups for synthesis .
- Reaction Path Simulation : Quantum chemical calculations (DFT) optimize transition states for key steps like sulfone formation, reducing trial-and-error experimentation .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Meta-Analysis : Compare IC₅₀ values from independent studies using standardized assays (e.g., MTT for cytotoxicity) to identify variability sources (e.g., cell line differences) .
- Control Experiments : Verify compound stability under assay conditions (pH, temperature) to rule out degradation artifacts .
- Structural Analogues : Test derivatives with modified aryl groups to isolate the impact of substituents on activity .
Example : If one study reports anti-inflammatory activity but another does not, assess solubility in assay media (DMSO vs. aqueous buffers) as a confounding factor .
Advanced: What methodological considerations are critical for transitioning from in vitro to in vivo studies?
Answer:
- Pharmacokinetics (PK) :
- Toxicity Screening :
- Target Engagement : Validate in vivo target modulation via immunohistochemistry or Western blot .
Basic: What are the key structural features influencing this compound’s reactivity and stability?
Answer:
- Sulfone Group : Enhances electrophilicity, making the compound prone to nucleophilic attack at the sulfonyl oxygen .
- Amide Linkage : Susceptible to hydrolysis under acidic/basic conditions; stability testing at pH 2–9 is recommended .
- Aryl Substitutents : Electron-donating groups (e.g., p-tolyl) increase ring electron density, affecting oxidation/reduction potentials .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Answer:
- Reagent Screening : Test alternative coupling reagents (e.g., HATU vs. EDC/HOBt) to improve efficiency .
- Temperature Control : Lower reaction temperatures (0–5°C) minimize side reactions during amide bond formation .
- Microwave-Assisted Synthesis : Reduce reaction time (from 12h to 1h) and improve regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
